1-(2-Bromophenyl)-2-(butylthio)ethan-1-one
Description
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group attached to a butylthio-substituted ethanone
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
REBSGVXTHFSUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with butylthiol in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not yet widely used in medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one involves its interaction with specific molecular targets. The compound’s bromophenyl group and butylthio moiety contribute to its binding affinity and reactivity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a butylthio group. The difference in alkyl chain length can affect its chemical properties and reactivity.
1-(2-Chlorophenyl)-2-(butylthio)ethan-1-one: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
1-(2-Bromophenyl)-2-(ethylthio)ethan-1-one: The ethylthio derivative has a shorter alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a bromophenyl group and a butylthio group, which are believed to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one can be represented as follows:
- Molecular Weight: 284.20 g/mol
- Functional Groups: Bromine atom, butylthio group, ketone
The biological activity of 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one is primarily attributed to its ability to interact with various cellular targets. The bromine atom can enhance the compound's reactivity, while the butylthio group may improve lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could act as a modulator of receptors, influencing signal transduction pathways.
Biological Activity
Research has indicated several potential biological activities associated with 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties: Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor cell proliferation.
Study 1: Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several derivatives of brominated compounds, including 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one. The results demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one | Staphylococcus aureus | 15 |
| 1-(2-Bromophenyl)-2-(butylthio)ethan-1-one | Escherichia coli | 12 |
Study 2: Anticancer Activity
In a separate study, the compound was tested for its effects on cancer cell lines. The findings suggested that it could significantly reduce cell viability in breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
